6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
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Overview
Description
6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione is a complex organic compound featuring a pyrimidine core, a piperazine ring, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the piperazine derivative, and finally, the coupling of these intermediates with the pyrimidine core. Common reagents include cyclopropylamine, hydroxylamine, and various acylating agents. Reaction conditions often involve the use of catalysts, solvents like dichloromethane, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The compound can be reduced to modify the piperazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine core and the oxazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazolone derivatives, while substitution reactions on the pyrimidine core can introduce various functional groups.
Scientific Research Applications
6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-1,2-oxazole derivatives: Share the oxazole moiety and exhibit similar chemical reactivity.
Piperazine derivatives: Contain the piperazine ring and are used in various medicinal applications.
Pyrimidine derivatives: Feature the pyrimidine core and are common in pharmaceuticals.
Uniqueness
6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione is unique due to its combination of the oxazole, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in drug development and other scientific research areas.
Properties
IUPAC Name |
6-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-19-14(22)9-13(17-16(19)24)20-4-6-21(7-5-20)15(23)11-8-12(25-18-11)10-2-3-10/h8-10H,2-7H2,1H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUBCSJDRCSBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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